Unique C2 Amide Structure
Dactylocycline B is distinguished from all other natural tetracyclines by its unique C2 amide functional group. [1] This structural feature is absent in tetracycline, chlortetracycline, oxytetracycline, doxycycline, and minocycline. The C2 amide is the first naturally occurring example of this modification in the tetracycline class. [1]
| Evidence Dimension | Chemical Structure (C2 position) |
|---|---|
| Target Compound Data | C2 amide (CONH2) |
| Comparator Or Baseline | C2 carboxamide (CONH2) in tetracycline; C2 unmodified in most natural tetracyclines |
| Quantified Difference | Presence of C2 amide vs. standard C2 carboxamide; first naturally occurring example |
| Conditions | Structural elucidation by NMR and mass spectrometry |
Why This Matters
This structural difference is the root cause of Dactylocycline B's unique biological activity, specifically its ability to evade common tetracycline resistance mechanisms, making it a critical compound for resistance studies.
- [1] Wells JS, O'Sullivan J, Aklonis C, Ax HA, Tymiak AA, Kirsch DR, et al. Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. I. Taxonomy, production, isolation and biological activity. J Antibiot (Tokyo). 1992 Dec;45(12):1892-8. View Source
